molecular formula C9H8N2O2 B15315909 2-amino-1H-indole-3-carboxylic acid

2-amino-1H-indole-3-carboxylic acid

Cat. No.: B15315909
M. Wt: 176.17 g/mol
InChI Key: BVRPJWUGPLNQRX-UHFFFAOYSA-N
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Description

2-amino-1H-indole-3-carboxylic acid is a compound belonging to the indole family, which is a significant class of heterocyclic compounds Indoles are prevalent in natural products and pharmaceuticals due to their diverse biological activities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-amino-1H-indole-3-carboxylic acid typically involves the Fischer indole synthesis. This method includes the reaction of phenylhydrazine with a ketone or aldehyde under acidic conditions to form the indole ring system . For instance, the reaction of phenylhydrazine hydrochloride with cyclohexanone using methanesulfonic acid under reflux conditions in methanol yields the indole derivative .

Industrial Production Methods

Industrial production of indole derivatives often employs catalytic processes and optimized reaction conditions to enhance yield and purity. The use of transition metal catalysts and green chemistry principles is becoming increasingly popular to minimize environmental impact .

Chemical Reactions Analysis

Types of Reactions

2-amino-1H-indole-3-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions typically involve reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Electrophilic substitution reactions are common due to the electron-rich nature of the indole ring.

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted indoles, which can be further functionalized for specific applications .

Scientific Research Applications

2-amino-1H-indole-3-carboxylic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-amino-1H-indole-3-carboxylic acid involves its interaction with various molecular targets and pathways. It can act as an inhibitor or modulator of specific enzymes and receptors, influencing cellular processes. For example, indole derivatives have been shown to inhibit cytochrome P450 enzymes, which play a role in drug metabolism and detoxification .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-amino-1H-indole-3-carboxylic acid is unique due to the presence of both an amino group and a carboxyl group on the indole ring, which imparts distinct chemical and biological properties. This dual functionality allows for diverse chemical modifications and interactions with biological targets .

Properties

IUPAC Name

2-amino-1H-indole-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N2O2/c10-8-7(9(12)13)5-3-1-2-4-6(5)11-8/h1-4,11H,10H2,(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BVRPJWUGPLNQRX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=C(N2)N)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

176.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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